An In-depth Technical Guide to the Basic Properties of 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine
An In-depth Technical Guide to the Basic Properties of 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction: The Significance of the 2-Aminoimidazoline Scaffold
The 2-amino-4,5-dihydro-1H-imidazole, commonly known as the 2-aminoimidazoline scaffold, is a privileged structural motif in medicinal chemistry.[1][2] Derivatives of this core structure are known to interact with a variety of biological targets, exhibiting a broad range of pharmacological activities, including antidepressant and antihypertensive effects.[1] The basicity of the 2-aminoimidazoline core is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its solubility, membrane permeability, and binding interactions with target proteins. The introduction of a cyclopropyl group at the N1 position introduces unique electronic and conformational constraints that can significantly modulate these properties.
Molecular Structure and its Influence on Basicity
The basicity of 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine arises from the presence of lone pairs of electrons on its three nitrogen atoms. The most basic site is the exocyclic amino group, due to the resonance stabilization of its conjugate acid.
The Guanidinium-like Core
The 2-aminoimidazoline structure contains an embedded guanidine-like system. Guanidines are exceptionally strong organic bases due to the delocalization of the positive charge over three nitrogen atoms in the protonated form.[3] This resonance stabilization significantly increases the basicity of the parent amine.
Electronic Effects of the Cyclopropyl Group
The cyclopropyl group at the N1 position exerts a nuanced electronic influence on the imidazoline ring. It is known to act as an inductive electron-withdrawing group due to the increased s-character of its C-C bonds, while also being capable of resonance electron donation to an adjacent electron-deficient center.[4] The overall effect on the basicity of the imidazoline nitrogen will be a balance of these opposing electronic influences.
Quantitative Assessment of Basicity: pKa
The most direct measure of a compound's basicity is its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. While an experimentally determined pKa for 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine has not been reported, we can estimate its basicity based on related structures. The predicted pKa of the conjugate acid of the parent 2-imidazoline is approximately 10.17. The substitution of a cyclopropyl group on the N1 nitrogen is expected to have a modest impact on this value.
Table 1: Predicted and Experimental pKa Values of Related Compounds
| Compound | pKa of Conjugate Acid | Method | Reference |
| Imidazole | 7.13 | Experimental | |
| 2-Imidazoline | 10.17 | Predicted | |
| Guanidine | 13.6 | Experimental | [3] |
Protonation Equilibrium
The protonation of 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine at the exocyclic nitrogen results in a resonance-stabilized cation. The positive charge is delocalized across the two ring nitrogens and the exocyclic nitrogen, which accounts for the high basicity of this class of compounds.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable if the protonated and unprotonated forms of the molecule have distinct UV-Vis absorption spectra.
Experimental Protocol: UV-Vis Spectrophotometry
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Sample Preparation: Prepare a stock solution of 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine of known concentration.
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Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range (e.g., pH 8 to 12).
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Spectral Measurement: Add a small aliquot of the stock solution to each buffer solution and record the UV-Vis spectrum.
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Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Conclusion
1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine possesses significant basic properties due to its guanidinium-like core, which allows for extensive resonance stabilization of the conjugate acid. The N-cyclopropyl substituent introduces subtle electronic effects that modulate this basicity. While an experimental pKa value is not currently documented, this guide provides the theoretical foundation and practical methodologies for its accurate determination. A thorough understanding of the basic properties of this molecule is paramount for its effective utilization in drug discovery and materials science, enabling the rational design of novel compounds with tailored physicochemical and biological profiles.
References
-
Chemistry Stack Exchange. (2017, June 22). Comparing basicity of imidazole and 2-imidazoline. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 7). Basicity comparison of ammonia derivatives (and guanidine). Retrieved from [Link]
- Hudson, M. J., et al. (1993). N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1687-1699.
-
Pearson. (n.d.). Imidazole has two potentially basic sites (a and b). Of the two, .... Retrieved from [Link]
- Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26.
- Singh, P., et al. (2014). Synthesis and characterization of 2-(substituted)-1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents.
- Ledesma, G. N., et al. (2022).
-
PubChem. (n.d.). 4,5-Dihydro-1H-imidazol-2-amine. Retrieved from [Link]
- Mohamed, S. K., et al. (2014). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine.
-
PubChem. (n.d.). 4-(2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-1-PHENYLCYCLOPROPYL)PHENOL. Retrieved from [Link]
-
PubChemLite. (n.d.). Cyclopropyl(1-methyl-1h-imidazol-2-yl)methanamine. Retrieved from [Link]
- PubMed. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(1), 153-156.
- Khan, M. S. Y., et al. (2020). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.
- PubMed. (2021). Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular Diversity, 25(2), 877-888.
- International Journal of Pharmaceutical Research and Allied Sciences. (2022).
-
Wikipedia. (n.d.). 2-Imidazoline. Retrieved from [Link]
